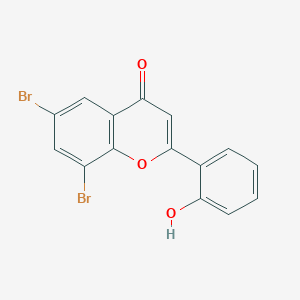
4H-1-Benzopyran-4-one, 6,8-dibromo-2-(2-hydroxyphenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,8-Dibromo-2-(2-hydroxyphenyl)-4H-chromen-4-one is a synthetic flavonoid derivative Flavonoids are a group of polyphenolic compounds found in nature, known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-dibromo-2-(2-hydroxyphenyl)-4H-chromen-4-one typically involves the bromination of 2-(2-hydroxyphenyl)-4H-chromen-4-one. The reaction is carried out using bromine or a bromine source in the presence of a suitable solvent, such as chloroform or acetic acid. The reaction conditions often require controlled temperatures to ensure selective bromination at the 6 and 8 positions of the chromenone ring.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
6,8-Dibromo-2-(2-hydroxyphenyl)-4H-chromen-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The bromine atoms can be reduced to hydrogen, yielding the parent chromenone.
Substitution: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as zinc dust in acetic acid or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂) under appropriate conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: 2-(2-hydroxyphenyl)-4H-chromen-4-one.
Substitution: Various substituted chromenones depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a precursor for synthesizing other complex organic molecules.
Biology: Investigated for its antioxidant properties and ability to scavenge free radicals.
Medicine: Explored for its anticancer activity, particularly against breast cancer cell lines.
Industry: Potential use in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6,8-dibromo-2-(2-hydroxyphenyl)-4H-chromen-4-one involves its interaction with cellular targets, leading to various biological effects:
Antioxidant Activity: The compound can donate hydrogen atoms to neutralize reactive oxygen species (ROS), thereby protecting cells from oxidative damage.
Anticancer Activity: It may induce apoptosis in cancer cells by modulating signaling pathways and inhibiting cell proliferation.
Comparison with Similar Compounds
Similar Compounds
6,8-Dibromo-2-(4-chlorophenyl)-quinazolin-4-one: Known for its anticancer activity against breast cancer cell lines.
Flavonoids: A broad class of polyphenolic compounds with similar antioxidant and anti-inflammatory properties.
Uniqueness
6,8-Dibromo-2-(2-hydroxyphenyl)-4H-chromen-4-one stands out due to its specific bromination pattern, which may confer unique biological activities and reactivity compared to other flavonoids and brominated compounds.
Properties
CAS No. |
107916-20-1 |
|---|---|
Molecular Formula |
C15H8Br2O3 |
Molecular Weight |
396.03 g/mol |
IUPAC Name |
6,8-dibromo-2-(2-hydroxyphenyl)chromen-4-one |
InChI |
InChI=1S/C15H8Br2O3/c16-8-5-10-13(19)7-14(20-15(10)11(17)6-8)9-3-1-2-4-12(9)18/h1-7,18H |
InChI Key |
IJFNGUVBHQADRK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=O)C3=C(O2)C(=CC(=C3)Br)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


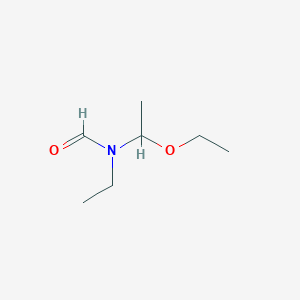
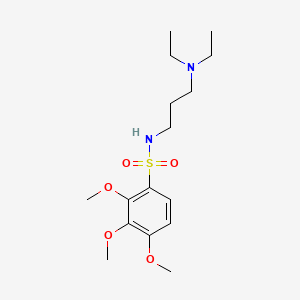
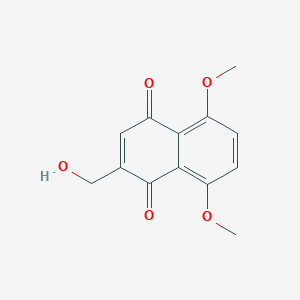
![3,6-Bis(4-methylphenyl)-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dithione](/img/structure/B14332626.png)
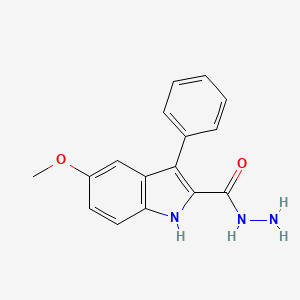
![12-[(3-Benzoyl-4-chlorobenzene-1-sulfonyl)amino]dodecanoic acid](/img/structure/B14332631.png)
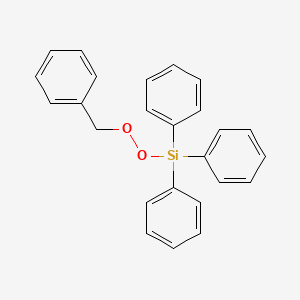
![2-(Dodecylsulfanyl)-5-[(1-propyl-2,3-dihydro-1H-tetrazol-5-yl)sulfanyl]cyclohexa-2,5-diene-1,4-dione](/img/structure/B14332637.png)
![N-[2-(Thiophen-3-yl)ethyl]urea](/img/structure/B14332639.png)

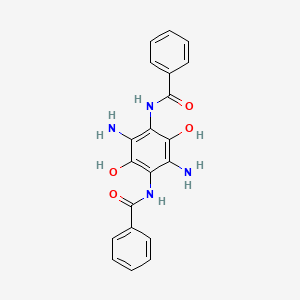
![N,N-Dimethyl-N-[(oxiran-2-yl)methyl]tetradecan-1-aminium chloride](/img/structure/B14332649.png)
![4-{[Dimethyl(pentafluorophenyl)silyl]oxy}pent-3-en-2-one](/img/structure/B14332656.png)
![4-{[(Oxan-2-yl)oxy]methyl}benzoic acid](/img/structure/B14332677.png)
